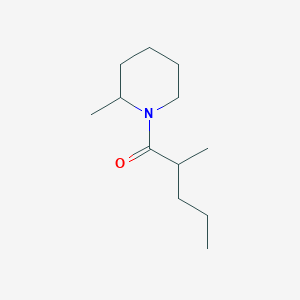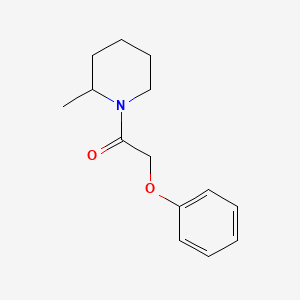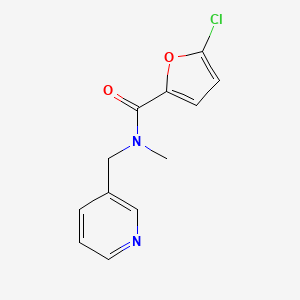
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and wipes.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is not fully understood. It is believed that N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide works by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans and other animals. N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide may also interfere with the insect's sense of smell, making it more difficult for the insect to locate its host.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and metabolized in the liver. N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is excreted primarily in the urine. The biochemical and physiological effects of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide are not fully understood, but it is believed that N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide may affect the nervous system of insects.
実験室実験の利点と制限
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is a highly effective insect repellent that can be used to prevent insects from interfering with experiments. However, N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide can also interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide can be toxic to some species of insects, which may limit its use in certain experiments.
将来の方向性
There are several areas of research that could benefit from further study of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide. One area of research is the development of new insect repellents that are more effective and have fewer side effects than N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide. Another area of research is the use of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide in agriculture as a crop protectant. Finally, there is a need for further research into the mechanism of action of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide to better understand how it works and how it can be used more effectively.
合成法
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is synthesized through a multi-step process that involves the reaction of m-toluic acid with thionyl chloride to produce m-tolyl chloride. The m-tolyl chloride is then reacted with diethylamine and formaldehyde to produce N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide. The synthesis of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is a well-established process that has been optimized to produce high yields of the compound.
科学的研究の応用
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide has been extensively studied for its insect-repelling properties. It is one of the most effective insect repellents available and is used in a wide range of applications, including personal insect repellents, insecticide-treated clothing, and insecticide-treated bed nets. N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide has also been studied for its potential use in agriculture as a crop protectant.
特性
IUPAC Name |
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-11(10(9)2)12(15)13(3)7-8-14/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLDBSPENALSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)






